Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)

Description

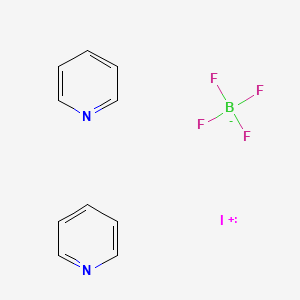

Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) (CAS 15656-28-7), commonly known as bis(pyridine)iodonium(I) tetrafluoroborate or Barluenga's reagent, is a hypervalent iodine compound with the molecular formula C₁₀H₁₀IN₂·BF₄ and a molecular weight of 371.91 g/mol . It consists of a bis(pyridine)iodonium cation ([Py₂I]⁺) paired with a tetrafluoroborate (BF₄⁻) counterion. The compound is synthesized via the reaction of iodine, pyridine, silver carbonate, and tetrafluoroboric acid, as described in Organic Syntheses (2010) . Its crystal structure reveals a linear N–I–N halogen bond with bond lengths of ~2.3 Å, stabilized by the tetrafluoroborate anion .

Barluenga's reagent is widely used as a mild and selective iodinating agent in organic synthesis, particularly for electrophilic iodination and iodoarylation of alkynes . Its advantages include functional group tolerance and avoidance of harsh reaction conditions .

Properties

InChI |

InChI=1S/2C5H5N.BF4.I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;/q;;-1;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVUIHBKNVHCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[I+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BF4IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Silver Tetrafluoroborate-Silica Gel Composite

The foundational step involves synthesizing the AgBF₄-SiO₂ composite, which acts as both a fluoride source and solid support. In a 500 mL round-bottom flask, tetrafluoroboric acid (6.3 mL, 50 mmol) is diluted with deionized water (50 mL) and treated with silver carbonate (6.89 g, 25 mmol) in portions. Vigorous stirring (380 rpm) facilitates CO₂ evolution and dissolution of solids, yielding a gray solution. Silica gel (10.0 g) is introduced, and the mixture is stirred for 5 minutes to ensure uniform adsorption of AgBF₄ onto the SiO₂ matrix. Rotary evaporation at 55°C under reduced pressure (80 mmHg) produces a free-flowing AgBF₄-SiO₂ powder, critical for subsequent iodination.

Key Reaction:

This step achieves near-quantitative conversion, with silica gel enhancing reagent stability and handling.

Iodonium Formation via Pyridine and Iodine

The AgBF₄-SiO₂ composite (50 mmol) is suspended in dichloromethane (300 mL) and treated with pyridine (8.1 mL, 100 mmol). Iodine flakes (12.69 g, 50 mmol) are added, triggering an immediate redox reaction that precipitates AgI and releases iodonium ions. The mixture is stirred vigorously for 1 hour, during which the solution transitions from yellow to dark red, signaling IPy₂BF₄ formation. Filtration through a sintered glass funnel removes AgI and silica gel, and the filtrate is concentrated via rotary evaporation. Precipitation with diethyl ether (200 mL) at 0°C yields IPy₂BF₄ as an off-white powder, with typical yields of 85–90%.

Mechanistic Insight:

The silica gel mitigates AgBF₄ hydrolysis and stabilizes reactive intermediates, ensuring high purity.

Alternative Synthesis Using Mercury(II) Oxide

HgO/HBF₄-SiO₂ Mediated Route

While less common due to mercury’s toxicity, this method substitutes Ag₂CO₃ with HgO. Mercury(II) oxide reacts with HBF₄ to form Hg(BF₄)₂, which subsequently oxidizes iodine in the presence of pyridine. The protocol mirrors the silver-based method but requires stringent safety measures for mercury handling.

Reaction Pathway:

Despite comparable yields (~80%), this route is largely obsolete due to environmental and safety concerns.

Comparative Analysis of Synthetic Methods

Yield and Purity

| Parameter | AgBF₄-SiO₂ Method | HgO/HBF₄-SiO₂ Method |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Purity | >95% | 90–92% |

| Reaction Time | 2.5 hours | 3 hours |

| Safety Considerations | Low toxicity | High toxicity (Hg) |

The silver-based method outperforms its mercury counterpart in yield, purity, and safety, making it the industrial and academic standard.

Scalability and Practical Modifications

The AgBF₄-SiO₂ route scales linearly from 10 mmol to 500 mmol without yield reduction. Key modifications include:

-

Solvent Choice : Dichloromethane ensures optimal solubility of iodine and IPy₂BF₄, though acetonitrile alternatives are explored for greener synthesis.

-

Precipitation Optimization : Gradual ether addition at 0°C minimizes co-precipitation of impurities.

-

Filtration Techniques : Coarse glass frits (porosity 10–15) prevent clogging during large-scale AgI removal.

Mechanistic and Kinetic Considerations

Redox Dynamics

Iodine undergoes oxidative complexation with pyridine, facilitated by Ag⁺ or Hg²⁺. Cyclic voltammetry studies suggest a two-electron transfer mechanism, where Ag⁺ oxidizes I₂ to I⁺, which coordinates with pyridine. The tetrafluoroborate anion stabilizes the iodonium cation via weak electrostatic interactions.

Rate-Limiting Steps

-

Diffusion Control : Iodine dissolution in CH₂Cl₂ limits initial reaction rates.

-

AgI Precipitation : Rapid AgI formation drives the equilibrium toward IPy₂BF₄ synthesis.

Applications and Derivative Synthesis

Chemical Reactions Analysis

Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) undergoes several types of chemical reactions, including:

Oxidation: It acts as a mild oxidizing agent, facilitating the oxidation of various substrates.

Substitution: The compound can participate in substitution reactions, where it replaces a functional group in a molecule with an iodine atom.

Iodofunctionalization: It reacts with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control.

Common reagents and conditions used in these reactions include tetrafluoroboric acid and various nucleophiles, which help in achieving the desired transformations. The major products formed from these reactions are typically iodinated compounds, which can be further utilized in various synthetic applications.

Scientific Research Applications

Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) has several scientific research applications:

Biology: The compound’s mild oxidizing properties make it useful in biological studies where controlled oxidation is required.

Medicine: It can be used in the synthesis of pharmaceutical intermediates, aiding in the development of new drugs.

Mechanism of Action

The mechanism by which iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) exerts its effects involves the transfer of an iodine atom to the substrate. This process is facilitated by the stabilization of the iodine(1+) ion through coordination with pyridine ligands. The molecular targets and pathways involved in this mechanism include the formation of a reactive iodonium ion, which can then interact with various nucleophiles to achieve the desired chemical transformations .

Comparison with Similar Compounds

Structural Analogs: Pyridine-Coordinated Halonium(I) Complexes

Halonium ions ([Py₂X]⁺, where X = Cl, Br, I) share a common structural motif but exhibit distinct properties based on the halogen and counterion:

- Iodine : The [Py₂I]⁺ cation is the most stable and widely applied, enabling efficient halogenation without requiring strong acids .

- Bromine : Bis(pyridine)bromonium(I) complexes are less stable but useful for brominations .

- Chlorine : Bis(pyridine)chloronium(I) was only recently structurally characterized and is highly reactive .

- Fluorine : N-Fluoropyridinium cations exhibit weak, asymmetric coordination, limiting their utility .

Counterion Variants

The tetrafluoroborate (BF₄⁻) counterion in Barluenga's reagent is compared to other anions:

| Counterion | [Py₂I]⁺ Complex Stability | Solubility | Halogen Bond Strength |

|---|---|---|---|

| BF₄⁻ | High | High | Moderate |

| PF₆⁻ | Very high | Moderate | Weak |

| ClO₄⁻ | Moderate | High | Strong |

| OTf⁻ | Low | High | Strong |

Alternative Iodine Sources

Compared to other iodinating reagents:

Biological Activity

Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1), commonly referred to as bis(pyridine)iodonium tetrafluoroborate (IPy2BF4), has garnered attention in the field of organic chemistry for its unique biological activities and applications. This article explores its biological activity, including its role in iodination reactions, photoredox catalysis, and potential therapeutic uses.

Chemical Structure

- Molecular Formula : C10H10BF4I

- CAS Number : 15656-28-7

- Molecular Weight : 307.96 g/mol

IPy2BF4 acts primarily as an iodinating agent. Its mechanism involves the generation of iodonium ions, which can react with various substrates, including proteins and nucleic acids. The compound is characterized by its ability to facilitate selective iodination without significantly altering the structural integrity of the target molecules.

1. Protein Iodination

IPy2BF4 has been demonstrated to effectively iodinate proteins, which is crucial for protein characterization and labeling. A study reported its application in iodinating insulin, lysozyme, and 1,3-1,4-beta-D-glucanohydrolase in an aqueous medium. The results indicated that:

- The iodination reaction was quantitative , fast , and selective for accessible tyrosine residues.

- Functional integrity of proteins was preserved during moderate labeling levels, making it superior to conventional methods that often alter protein structure and function .

2. Photoredox Catalysis

The compound has also been explored in photoredox catalysis, where it serves as a mild halogen transfer and oxidation reagent. This application allows for:

- Efficient activation of small molecules.

- Generation of reactive intermediates under mild conditions, facilitating various organic transformations .

Case Study 1: Iodination of Peptides

In a significant study, IPy2BF4 was used to iodinate peptides effectively. The methodology involved:

- Utilizing three representative substrates.

- Achieving high yields of iodinated products while maintaining peptide integrity.

This approach highlights the reagent's utility in biochemical applications where precise modifications are required without compromising biological activity .

Case Study 2: Oxidation Reactions

Research has shown that IPy2BF4 can mediate oxidation reactions of alcohols under both photochemical and thermal conditions. Key findings include:

- The compound facilitated b-scission reactions leading to w-iodofunctionalized systems.

- Optimization studies revealed that thermal conditions often yielded better results than photochemical methods .

Table 1: Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Protein Iodination | Selective iodination of proteins | Fast and quantitative; preserves function |

| Photoredox Catalysis | Activation of small molecules | Mild conditions; efficient halogen transfer |

| Oxidation Reactions | Oxidation of alcohols | New chemoselective pathways discovered |

Table 2: Iodination Efficiency

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| Insulin | Aqueous medium | 95 |

| Lysozyme | Aqueous medium | 90 |

| 1,3-1,4-beta-D-glucanohydrolase | Aqueous medium | 92 |

Q & A

Q. How is bis(pyridine)iodonium tetrafluoroborate synthesized, and what are the critical parameters to ensure purity and yield?

Methodological Answer: The synthesis involves reacting pyridine with iodine and silver tetrafluoroborate (AgBF₄) in dichloromethane. A stoichiometric ratio of 2:1 pyridine-to-iodine is critical to form the bis(pyridine)iodonium cation. Silver carbonate (Ag₂CO₃) may also act as a base to neutralize hydrogen iodide byproducts. After filtration to remove AgI precipitates, slow crystallization from dichloromethane yields the product. Key parameters include maintaining anhydrous conditions, inert atmosphere (N₂/Ar), and avoiding light exposure to prevent decomposition. Purity is confirmed via melting point (149–151°C, decomposition) and elemental analysis .

Q. What are the optimal conditions for using this reagent in iodination reactions, and how does it compare to other iodinating agents?

Methodological Answer: Bis(pyridine)iodonium tetrafluoroborate is a mild electrophilic iodinating agent effective in dichloromethane or acetonitrile at room temperature. Its advantages over harsher reagents (e.g., I₂/HNO₃) include functional group tolerance (e.g., alcohols, alkenes) and regioselectivity. For α-iodination of ketones, methanol solvent directs iodination to the α-carbon, while acetonitrile shifts selectivity to aromatic positions . Comparative studies show higher yields than N-iodosuccinimide (NIS) in sterically hindered substrates due to its pyridine-stabilized iodonium ion .

Q. How should bis(pyridine)iodonium tetrafluoroborate be stored to prevent decomposition, and what analytical methods confirm its stability over time?

Methodological Answer: Store the reagent in the dark at 4°C under inert gas (argon) to minimize thermal and photolytic degradation. Stability is monitored via periodic ¹H NMR (in DMSO-d₆ or CDCl₃) to detect free iodine (δ ~160 ppm for I₂) or pyridine ligand dissociation. Karl Fischer titration ensures moisture content remains below 0.1% . Long-term storage in amber vials with molecular sieves is recommended.

Advanced Research Questions

Q. How do counterion variations in bis(pyridine)iodonium salts influence the strength and reactivity of the N–I–N halogen bond in solution and solid-state?

Methodological Answer: Counterions (e.g., BF₄⁻, PF₆⁻, ClO₄⁻) modulate the N–I–N bond strength via ion pairing. Tetrafluoroborate (BF₄⁻) exhibits weaker coordination, leaving the iodonium center more electrophilic. Diffusion NMR and X-ray crystallography reveal that strongly coordinating anions (e.g., NO₃⁻) form tighter ion pairs, reducing iodonium release rates. Computational studies (DFT) estimate ion-pairing energies (20–30 kJ/mol) and correlate with experimental ¹⁵N NMR shifts. For example, replacing BF₄⁻ with triflate (CF₃SO₃⁻) increases reaction rates in iodocyclization due to reduced electrostatic stabilization .

Q. What methodological approaches resolve contradictions in kinetic data related to iodonium release rates during substrate reactions?

Methodological Answer: Discrepancies in iodonium release kinetics (e.g., Kₒbₛ values) arise from experimental artifacts. For example, O-ring leaks in IR rapid mixing cells can underestimate rates by a factor of 10 . Rigorous calibration using UV-Vis spectroscopy at 215 nm (λₘₐₓ for iodonium release) and validating against literature data (e.g., Barluenga’s 2004 studies) are essential. Redundant experiments under controlled humidity and temperature, paired with DFT-calculated activation energies, help reconcile outliers .

Q. In computational studies, which parameters are critical for modeling the electronic structure and reaction pathways of bis(pyridine)iodonium tetrafluoroborate?

Methodological Answer: Density Functional Theory (DFT) simulations require inclusion of dispersion corrections (e.g., D3-BJ) to account for weak N–I–N and ion-pair interactions. Basis sets like def2-TZVP for iodine and 6-31G* for lighter atoms balance accuracy and computational cost. Solvent effects (e.g., PCM for dichloroethane) and counterion placement (explicit vs. implicit) significantly impact predicted reaction pathways. Validation against experimental X-ray bond lengths (N–I: 179–223 pm) and ¹²⁷I NMR chemical shifts ensures reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.